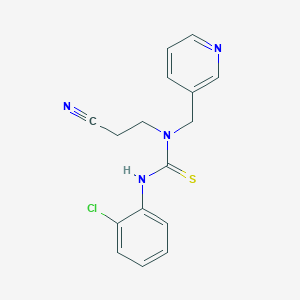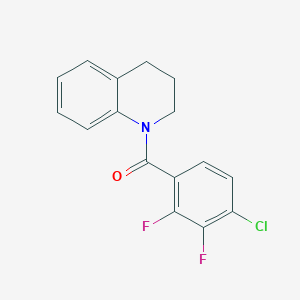
3-(2-Chlorophenyl)-1-(2-cyanoethyl)-1-(pyridin-3-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with 2-cyanoethylamine and 3-pyridylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
化学反応の分析
Types of Reactions
N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
- N’-(2-chlorophenyl)-N-(2-cyanoethyl)thiourea
- N’-(2-chlorophenyl)-N-(3-pyridylmethyl)thiourea
- N’-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea
Uniqueness
N’-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(3-pyridylmethyl)thiourea is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the 2-chlorophenyl, 2-cyanoethyl, and 3-pyridylmethyl groups can influence its solubility, stability, and interaction with biological targets.
特性
分子式 |
C16H15ClN4S |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-1-(2-cyanoethyl)-1-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C16H15ClN4S/c17-14-6-1-2-7-15(14)20-16(22)21(10-4-8-18)12-13-5-3-9-19-11-13/h1-3,5-7,9,11H,4,10,12H2,(H,20,22) |
InChIキー |
OTDDGCGPHPGYCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=S)N(CCC#N)CC2=CN=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(4-carbamoylpiperidin-1-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15004334.png)
![3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B15004347.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15004353.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B15004354.png)
![4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15004358.png)
![methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate](/img/structure/B15004364.png)

![2-[1-(4-chlorophenyl)-3-cyclopropyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15004367.png)
![3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004368.png)
![5-(2-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15004376.png)
![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15004389.png)

![4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B15004395.png)
![1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine](/img/structure/B15004429.png)
